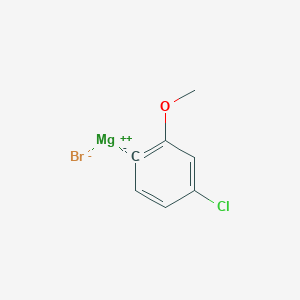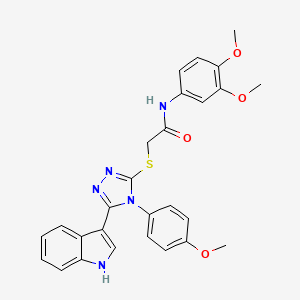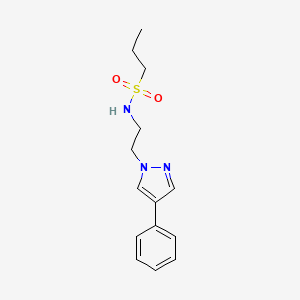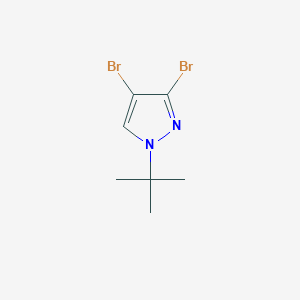
(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4-Methoxyphenol and 4-Methoxybenzyl alcohol , which are organic compounds used in various chemical reactions and industrial applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-Methoxyphenol can be produced through oxidation with H2O2 and a Diselenide catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, 4-Methoxyphenol has a molecular weight of 124.14 and 4-Methoxybenzyl alcohol has a molecular weight of 138.17 .科学的研究の応用
Anticancer Properties
One significant application of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine derivatives is in the field of anticancer research. Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including compounds similar to this compound, have been synthesized and studied for their cytotoxicity against various cancer cell lines. These compounds showed activity comparable to cisplatin against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, indicating their potential as anticancer agents (Ghani & Mansour, 2011). Similarly, other benzimidazole derivatives have demonstrated moderate cytotoxic effects, particularly towards HeLa cells, suggesting a promising avenue for the development of new anticancer drugs (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Luminescent Materials
Another research avenue is the synthesis and study of luminescent properties of iridium complexes with reduced concentration quenching effect. Compounds structurally related to this compound, such as 1-(4-methoxy-benzyl)-2-(4-methoxy-phenyl)-1H-benzoimidazole (MBMPB), have been used to create highly efficient green-emitting phosphorescent iridium complexes. These complexes exhibit bright photoluminescence (PL) in solid state, highlighting their potential for use in electrophosphorescence devices (Zhang, Li, & Wang, 2013).
Antimicrobial Activities
The antimicrobial properties of benzimidazole derivatives, including those similar to this compound, have also been explored. Research has identified these compounds as possessing good to moderate activities against various microorganisms, offering a pathway for the development of new antimicrobial agents. For instance, new 1,2,4-triazole derivatives synthesized from reactions involving compounds structurally related to this compound have shown good antibacterial activity (Bektaş et al., 2007).
Organic Electronics
Furthermore, benzimidazole derivatives have been utilized in the synthesis of materials for organic electronics. For example, bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been prepared, demonstrating excellent thermal stability and good solubility. These properties make them suitable for use in the fabrication of single-layer organic light-emitting diodes (OLEDs), indicating their relevance in the development of solution-processible materials for electronic applications (Ge et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-15-6-4-3-5-14(15)18-16(19)11-17-12-7-9-13(20-2)10-8-12/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNAPYDDICPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325807 |
Source


|
| Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331851-41-3 |
Source


|
| Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)


![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)



![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)



![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)